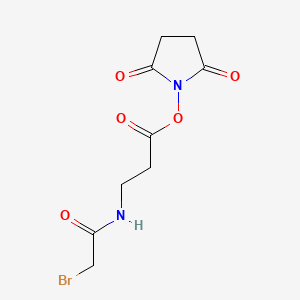

Succinimidyl 3-(bromoacetamido)propionate

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMMKWFUXPMTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403560 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57159-62-3 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimidyl 3-(bromoacetamido)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of the Heterobifunctional Crosslinker SBAP

Introduction: The Strategic Advantage of Heterobifunctional Crosslinking with SBAP

In the landscape of bioconjugation, the ability to covalently link distinct molecular entities with precision and control is paramount. Heterobifunctional crosslinkers, possessing two different reactive groups, are cornerstone reagents for achieving this control, enabling stepwise reactions that minimize undesirable side products like self-conjugation and polymerization.[1][2][3] This guide provides a detailed technical examination of Succinimidyl 3-(benzoyl)propionate (SBAP), a versatile heterobifunctional crosslinker.

SBAP features two distinct reactive moieties:

-

An N-hydroxysuccinimide (NHS) ester , which targets primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[4]

-

A benzophenone group, a photo-activatable moiety that, upon exposure to UV light, forms covalent bonds with nearby carbon-hydrogen (C-H) bonds in a non-selective manner.[3][5]

This dual reactivity allows for a highly controlled, two-stage conjugation strategy. First, a biomolecule is specifically labeled at its amine positions via the NHS ester in a well-defined, thermally-driven reaction. Following purification, this modified biomolecule can then be introduced to a second target molecule or system and covalently linked via the non-specific, light-activated benzophenone group. This guide will dissect the mechanisms, protocols, and critical parameters governing each reactive stage to empower researchers in drug development and life sciences to leverage SBAP with efficacy and confidence.

Part 1: The Amine-Reactive Moiety: Mechanism and Control of the NHS Ester Reaction

The NHS ester is one of the most widely utilized functionalities for modifying primary amines in an aqueous environment.[6] Its reaction is a classic nucleophilic acyl substitution, which proceeds with high selectivity and efficiency under optimized conditions.[4][7]

The Reaction Mechanism

The core reaction involves the attack of an unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond.[6][7]

Caption: Mechanism of NHS ester reaction with a primary amine.

Critical Parameter: The Primacy of pH

The pH of the reaction buffer is the single most critical factor for successful NHS ester conjugation. It governs a crucial balance:

-

Amine Nucleophilicity: A primary amine must be in its unprotonated state (-NH₂) to act as a nucleophile. At acidic or neutral pH, amines are predominantly protonated (-NH₃⁺) and non-reactive.[8][9]

-

Ester Hydrolysis: In aqueous solutions, water can act as a competing nucleophile, leading to the hydrolysis of the NHS ester into an unreactive carboxylate. This competing reaction becomes significantly faster as pH increases.[7][10]

The optimal pH for this reaction is typically between 8.0 and 8.5 .[8][11] This range provides a sufficient concentration of deprotonated amines for efficient conjugation while keeping the rate of hydrolysis manageable.

Quantitative Data: pH-Dependent Stability of NHS Esters

The hydrolytic stability of the NHS ester is inversely proportional to the pH. Understanding this relationship is key to optimizing reaction times and efficiency.

| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Sources |

| 7.0 | 4 | 4-5 hours | [10] |

| 8.0 | 4 | ~1 hour | [7] |

| 8.6 | 4 | 10 minutes | [7][10] |

| 9.0 | Room Temp | Minutes | [7] |

Experimental Protocol: Amine Labeling with SBAP

This protocol provides a generalized workflow for the first stage of conjugation.

A. Materials & Buffers:

-

SBAP Crosslinker: Store desiccated at -20°C.

-

Biomolecule (Protein/Peptide): Purified and at a concentration of 1-10 mg/mL.

-

Reaction Buffer: Amine-free buffer, pH 8.0-8.5. Recommended: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate.[8][11] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete for reaction with the NHS ester.[7][10]

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve SBAP.[9] Ensure DMF is amine-free (no fishy odor).[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the biomolecule.

B. Step-by-Step Methodology:

-

Buffer Exchange: Ensure the target biomolecule is in the appropriate amine-free Reaction Buffer. If the stock contains Tris or other primary amines, perform a buffer exchange via dialysis or a desalting column.

-

Prepare SBAP Solution: Immediately before use, dissolve SBAP in a minimal volume of DMSO or DMF to create a concentrated stock (e.g., 10-25 mM).[12] Do not prepare aqueous stock solutions for storage.

-

Initiate Reaction: Add a 10- to 50-fold molar excess of the dissolved SBAP to the biomolecule solution.[13] The optimal ratio depends on the biomolecule's concentration and the desired degree of labeling and should be determined empirically. The volume of organic solvent should not exceed 10% of the total reaction volume.[14]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[12] Longer incubation times may be needed but will also increase hydrolysis.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[13] Incubate for 15-30 minutes. This will consume any unreacted SBAP.

-

Purification: Immediately purify the SBAP-labeled biomolecule from excess reagent, NHS byproduct, and quenching buffer using a desalting column or dialysis. The purified conjugate is now ready for the photo-activation step.

Part 2: The Photo-Reactive Moiety: Mechanism and Application of Benzophenone

The second reactive group on SBAP is the benzophenone moiety. Unlike functionalities that target specific amino acids (e.g., maleimides for sulfhydryls), benzophenone is a non-selective photo-reactive crosslinker .[3][15] It does not react specifically with sulfhydryl groups; rather, it reacts with adjacent C-H bonds upon activation with UV light. This provides the unique ability to capture interaction partners without requiring a specific functional group on the target.

The Photo-Activation Mechanism

The process is initiated by irradiating the benzophenone group with UV light, typically in the 350-360 nm range.[16][17]

-

Excitation: The benzophenone absorbs a photon, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (n→π* transition), forming a short-lived singlet state.[18][19]

-

Intersystem Crossing: This singlet state rapidly undergoes intersystem crossing to a more stable triplet state, which exists as a diradical.[16][18]

-

Hydrogen Abstraction: The highly reactive triplet diradical abstracts a hydrogen atom from any nearby C-H bond (e.g., from an amino acid side chain of a binding partner), creating a semi-stable ketyl radical on the benzophenone and a new carbon-centered radical on the target molecule.[5][17]

-

Covalent Bond Formation: These two radicals then combine ("radical recombination") to form a stable, covalent carbon-carbon bond, permanently crosslinking the two molecules.[17]

Caption: Mechanism of benzophenone photoreaction with a C-H bond.

Clarification on Sulfhydryl Reactivity

It is a common misconception to categorize benzophenone as "sulfhydryl-reactive." While it can react with the C-H bonds within a cysteine residue, the mechanism is hydrogen abstraction, not the nucleophilic thiol addition characteristic of maleimides.[20][21] The key advantage of benzophenone is its ability to label virtually any amino acid side chain, making it a powerful tool for mapping interaction interfaces where specific reactive residues may not be present.[17]

Experimental Protocol: Photo-Crosslinking

This protocol outlines the second stage of conjugation using the purified SBAP-labeled biomolecule.

A. Materials & Equipment:

-

SBAP-labeled Biomolecule: Purified from the amine-labeling step.

-

Target Molecule/System: The binding partner or environment to be crosslinked.

-

Reaction Buffer: A buffer compatible with both molecules that does not contain components that scavenge free radicals.

-

UV Lamp: A lamp capable of emitting light at ~350-360 nm (e.g., a mercury lamp).

-

Reaction Vessel: A UV-transparent vessel (e.g., quartz cuvette or certain plastics).

B. Step-by-Step Methodology:

-

Combine Components: Mix the purified SBAP-labeled biomolecule with its target interaction partner in the reaction vessel. Allow the components to incubate under non-illuminating conditions to form their non-covalent complex.

-

Irradiation: Expose the sample to UV light (350-360 nm). The optimal irradiation time and distance from the lamp must be empirically determined; start with 15-30 minutes on ice to minimize heat-induced sample damage.[22]

-

Analysis: Following irradiation, the crosslinked product can be analyzed by techniques such as SDS-PAGE (observing a higher molecular weight band), mass spectrometry, or Western blotting to confirm successful conjugation.

Part 3: Integrated Workflow and Applications

The power of SBAP lies in its two-step reaction sequence, which provides temporal control over the crosslinking process.

Caption: General experimental workflow for using the SBAP crosslinker.

Key Applications:

-

Protein-Protein Interaction Studies: SBAP can "freeze" transient or weak interactions for identification. A protein of interest is labeled with SBAP, introduced into a cell lysate or mixed with a purified potential partner, and then crosslinked upon UV exposure.

-

Ligand-Receptor Mapping: A small molecule ligand can be derivatized with SBAP to identify its binding pocket on a receptor protein. The non-specific nature of the benzophenone is ideal for labeling the hydrophobic C-H bonds often found in binding sites.

-

Immobilization on Surfaces: Biomolecules labeled with SBAP can be covalently attached to polymer surfaces containing C-H bonds, a technique useful for creating biosensors or functionalized biomaterials.[15]

Conclusion

The SBAP crosslinker is a powerful reagent for researchers requiring temporal control and the ability to capture interactions without reliance on specific functional groups on the target molecule. Its utility is rooted in the distinct and sequential reactivity of its two functional ends: a pH-sensitive NHS ester for specific amine labeling and a light-sensitive benzophenone for non-selective C-H bond insertion. By understanding and carefully controlling the parameters for each reaction—particularly pH for the first step and UV exposure for the second—scientists can effectively generate novel bioconjugates for a wide array of applications in basic research and therapeutic development.

References

- 1. scbt.com [scbt.com]

- 2. covachem.com [covachem.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 20. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Heterobifunctional Crosslinking Featuring Amine and Photo-Reactive Chemistries

Introduction: Engineering Molecular Bridges with Precision

In the intricate landscape of molecular biology and drug development, the ability to covalently link biomolecules is a cornerstone technology. Chemical crosslinking serves as a powerful tool to stabilize protein-protein interactions, create antibody-drug conjugates (ADCs), and immobilize proteins onto surfaces.[1][2] While homobifunctional crosslinkers, which possess two identical reactive groups, are useful, they often lead to uncontrolled polymerization and a heterogeneous mixture of products.[3] Heterobifunctional crosslinkers circumvent these issues by featuring two distinct reactive moieties, enabling a controlled, sequential conjugation that offers unparalleled precision.[3][4]

This guide provides a deep dive into the principles and practice of heterobifunctional crosslinking, focusing on a powerful combination of an amine-reactive N-hydroxysuccinimide (NHS) ester and a photo-reactive benzophenone group. This pairing allows for a two-stage reaction: a specific, chemistry-driven conjugation to a primary amine, followed by a light-inducible, non-specific capture of proximal molecules. We will dissect the underlying chemistry, provide field-proven protocols, and offer expert insights into experimental design and troubleshooting.

A Note on Nomenclature: The acronym SBAP is commonly associated with Succinimidyl 3-(bromoacetamido)propionate, a crosslinker that reacts with amines and sulfhydryls.[5] This guide, however, will focus on the principles of a crosslinker containing a benzophenone group as specified in the topic, which we will refer to as Succinimidyl 3-(benzoyl)propionate, to explore the powerful utility of photo-activated crosslinking.

Part 1: The Core Principle of Heterobifunctional Crosslinking

The strategic advantage of a heterobifunctional approach lies in its ability to orchestrate a multi-step conjugation workflow.[3] This minimizes undesirable side reactions, such as the self-conjugation of a single protein species, which is a common pitfall of homobifunctional strategies. By having two different reactive groups, a researcher can first react the more labile group with the first target molecule, purify the intermediate conjugate, and then initiate the second reaction with the second target molecule.

This sequential approach is fundamental to creating well-defined bioconjugates, which is critical for applications demanding molecular fidelity, such as constructing ADCs with a specific drug-to-antibody ratio (DAR) or probing specific protein-protein interactions without generating random aggregates.[3][6]

Caption: General workflow of a two-step heterobifunctional crosslinking reaction.

Part 2: Dissecting the Chemistries

The efficacy of any crosslinking experiment hinges on understanding the reactivity of its functional groups. Let's explore the two moieties of our model crosslinker: the NHS ester and the benzophenone.

The Amine-Reactive Workhorse: N-Hydroxysuccinimide (NHS) Ester

The NHS ester is arguably the most common amine-reactive functional group used in bioconjugation.[7][8] Its popularity stems from its high reactivity towards primary amines, which are abundant on the N-terminus of proteins and the side chains of lysine residues, and its ability to form highly stable amide bonds.[7][9]

Mechanism of Action: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[7]

Caption: Reaction mechanism of an NHS ester with a primary amine.

Causality Behind Experimental Choices:

-

pH: The reaction is most efficient at a pH range of 7.0 to 9.0. Below pH 7.0, the primary amines are protonated (-NH3+), reducing their nucleophilicity and slowing the reaction rate. Above pH 9.0, the hydrolysis of the NHS ester itself begins to compete significantly with the aminolysis reaction, reducing the yield.

-

Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete for reaction with the NHS ester.[10][11] Buffers like PBS (Phosphate-Buffered Saline), HEPES, or borate are excellent choices.[12]

The Light-Triggered Partner: Benzophenone

The benzophenone group is a photo-activatable moiety.[13] It is chemically inert in the dark, providing temporal control over the crosslinking reaction.[14] This is a significant advantage when studying transient or weak interactions, as the crosslinker can be introduced to a system and the reaction triggered precisely when desired.

Mechanism of Action: Upon exposure to UV light (typically ~350-365 nm), the benzophenone group is excited to a triplet state.[15][16] This excited state is a highly reactive diradical that can abstract a hydrogen atom from a nearby C-H bond, creating a covalent C-C bond.[17] This reaction is relatively non-specific, capable of reacting with any proximal amino acid side chain or even the peptide backbone.[18] This "promiscuity" is ideal for capturing unknown interaction partners where specific reactive groups may not be available.[18][19]

Caption: Photo-activation mechanism of a benzophenone crosslinker.

Part 3: A Field-Proven Experimental Protocol

This section outlines a self-validating, two-step protocol for crosslinking Protein A (containing accessible lysines) to an interacting Protein B using a hypothetical NHS-Benzophenone crosslinker.

Key Reagents and Buffers

| Reagent/Buffer | Composition | Purpose |

| Conjugation Buffer | 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 | Optimal pH for NHS-ester reaction; non-amine containing. |

| Quenching Buffer | 1 M Tris-HCl, pH 7.5 | Contains primary amines to quench unreacted NHS esters. |

| Crosslinker Stock | 10-25 mM NHS-Benzophenone in dry DMSO | Dissolves the water-insoluble crosslinker for addition to the aqueous reaction. |

| UV Lamp | 365 nm wavelength | For photo-activation of the benzophenone group.[15] |

Step-by-Step Methodology

Caption: Experimental workflow for two-step heterobifunctional crosslinking.

Step 1: Amine-Reactive Conjugation (NHS Ester Reaction)

-

Protein Preparation: Prepare Protein A at a concentration of 1-5 mg/mL in Conjugation Buffer. If the protein stock is in a buffer containing amines, it must be dialyzed against the Conjugation Buffer first.

-

Crosslinker Addition: Immediately before use, prepare a 10-25 mM stock solution of the NHS-Benzophenone crosslinker in dry DMSO. Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[11] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11] The colder temperature can help maintain protein stability.

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[11]

-

Purification: Remove excess crosslinker and quenching reagents by running the sample through a desalting column or by dialysis against the Conjugation Buffer. This step is critical to prevent unwanted reactions in the next stage.[20]

Step 2: Photo-Reactive Conjugation (Benzophenone Reaction)

-

Complex Formation: Add the interacting partner, Protein B, to the purified Protein A-crosslinker conjugate. The molar ratio will depend on the binding affinity of the two proteins; a 1:1 to 1:5 ratio is a good starting point.

-

Incubation: Allow the proteins to interact and form a complex. This can range from 30 minutes to several hours at 4°C, depending on the interaction kinetics.

-

Photo-activation: Place the sample on ice and expose it to a 365 nm UV lamp. The duration of exposure (typically 5-15 minutes) and distance from the lamp must be optimized.[15] Overexposure can lead to protein damage.

-

Analysis: The final product is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked products.

Part 4: Troubleshooting and Data Interpretation

A self-validating protocol includes anticipating and addressing potential issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Crosslinking | 1. Inactive crosslinker (hydrolyzed).2. Incompatible buffer (contains amines).3. Insufficient UV exposure.4. Proteins are not interacting. | 1. Always use freshly prepared crosslinker stock from dry DMSO.[10]2. Ensure buffer is amine-free (e.g., PBS, HEPES).[10]3. Optimize UV exposure time and lamp distance.4. Confirm protein-protein interaction via a non-covalent method first (e.g., Co-IP). |

| Excessive Aggregation | 1. Crosslinker concentration is too high.2. Protein concentration is too high.3. Excessive UV exposure. | 1. Perform a titration to find the optimal molar excess of the crosslinker.[10]2. Reduce the concentration of the protein starting material.3. Reduce UV irradiation time. |

| Low Yield of Conjugate | 1. Suboptimal pH for NHS reaction.2. Insufficient incubation time.3. Inefficient purification, leading to loss of material. | 1. Verify the pH of the Conjugation Buffer is between 7.0 and 9.0.[21]2. Increase incubation time for the NHS-ester reaction.3. Choose a desalting column with the appropriate molecular weight cutoff to maximize recovery. |

Conclusion

Heterobifunctional crosslinking with reagents like an NHS-Benzophenone linker offers an exquisite level of control for covalently capturing molecular interactions. By understanding the distinct chemistries of the amine-reactive and photo-reactive groups, researchers can design robust, multi-step experiments that minimize ambiguity and maximize yield. The temporal control afforded by the photo-reactive moiety is particularly powerful for trapping transient interactions that are often the basis of cellular signaling and regulation. This guide provides the foundational principles and a practical framework to empower scientists in leveraging this versatile technology for their research and development goals.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. Heterobifunctional Crosslinkers [proteochem.com]

- 5. 22339 [thermofisher.com]

- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 13. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Photo-crosslinking and surface-attachment of polyvinyl alcohol nanocoatings by C,H insertion to customize their swelling behavior and stability in polar media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Residue selective crosslinking of proteins through photoactivatable or proximity-enabled reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

A Technical Guide to Harnessing the Dual Reactivity of Succinimidyl 3-(bromoacetamido)propionate (SBAP) for Selective Bioconjugation

This guide provides an in-depth analysis of the heterobifunctional crosslinker, Succinimidyl 3-(bromoacetamido)propionate (SBAP), focusing on its differential reactivity towards cysteine and lysine residues. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers strategic protocols for controlled conjugation, and provides a framework for the successful application of SBAP in creating precisely defined bioconjugates.

Part 1: The Chemical Architecture and Dual-Mode Reactivity of SBAP

This compound (SBAP) is a heterobifunctional crosslinking agent, meaning it possesses two distinct reactive groups, each designed to target a different functional group on a protein or other biomolecule. This dual-reactivity is the cornerstone of its utility, enabling sequential and site-specific conjugation strategies that are difficult to achieve with homobifunctional crosslinkers.

The structure of SBAP consists of an N-hydroxysuccinimide (NHS) ester at one end and a bromoacetyl group at the other, separated by a propionate spacer arm.

-

The N-hydroxysuccinimide (NHS) Ester: This moiety is a highly efficient acylating agent that reacts primarily with nucleophilic primary amino groups, such as the ε-amino group of a lysine residue, to form a stable amide bond.

-

The Bromoacetyl Group: This group functions as an alkylating agent, specifically targeting nucleophilic sulfhydryl (thiol) groups, most notably the side chain of a cysteine residue, to form a stable thioether bond.

The true power of SBAP lies in the ability to control which of these reactions occurs, a selectivity that is almost entirely governed by the pH of the reaction buffer.

Part 2: Reaction Kinetics and pH-Dependent Selectivity

The differential reactivity of the NHS ester and bromoacetyl groups is exquisitely sensitive to pH. This is because the nucleophilicity of the target amino and sulfhydryl groups is a direct function of their protonation state.

-

Lysine Reactivity (NHS Ester): The ε-amino group of lysine has a pKa of approximately 10.5. For it to act as an effective nucleophile and attack the NHS ester, it must be in its deprotonated, neutral state (-NH2). At acidic or neutral pH, this group is predominantly in its protonated, non-nucleophilic ammonium form (-NH3+), and the reaction is consequently slow. As the pH increases into the alkaline range (pH 7.2-9.0), the concentration of the deprotonated amine increases, accelerating the rate of aminolysis.[1][2] However, this must be balanced against the competing hydrolysis of the NHS ester itself, which also accelerates at higher pH, effectively reducing the amount of reagent available for conjugation.[][4] The optimal pH for targeting lysine residues with the NHS ester of SBAP is typically between pH 8.0 and 9.0 .[5]

-

Cysteine Reactivity (Bromoacetyl): The sulfhydryl group of cysteine has a pKa of approximately 8.3-8.6.[6] Similar to lysine, it must be in its deprotonated, nucleophilic thiolate form (-S-) to react with the bromoacetyl group. While the reaction can proceed at neutral pH, it becomes significantly more efficient as the pH approaches and slightly exceeds the pKa of the sulfhydryl group. Therefore, the optimal pH for targeting cysteine residues with the bromoacetyl group of SBAP is generally in the range of pH 7.5 to 8.5 .[7] At pH values below 7, the reaction with cysteine is significantly slower.

Achieving Orthogonal Reactivity

The overlapping optimal pH ranges for the two reactive groups of SBAP mean that true orthogonality (reacting with only one type of residue when both are present) requires careful kinetic control. A common strategy for sequential crosslinking is to first react the NHS ester with the amine-containing molecule at a carefully controlled pH (e.g., pH 7.2-7.5) where the reaction with thiols is slow, followed by purification and then reaction with the thiol-containing molecule at a slightly higher pH (e.g., pH 7.5-8.5).

Alternatively, if cysteine is to be targeted first, the reaction can be carried out at a near-neutral pH (e.g., pH 7.0-7.5) to favor the bromoacetyl-thiol reaction while minimizing the NHS ester-amine reaction.

Data Presentation: pH Influence on SBAP Reactivity

| Reactive Group | Target Residue | Optimal pH Range | Reaction Mechanism | Key Considerations |

| NHS Ester | Lysine (primary amines) | 7.2 - 9.0[1] | Nucleophilic Acyl Substitution | Rate increases with pH. Competing hydrolysis of the NHS ester also increases with pH.[4] |

| Bromoacetyl | Cysteine (sulfhydryls) | >7.5 | Nucleophilic Substitution (SN2) | Reaction rate is dependent on the formation of the thiolate anion.[8] |

Part 3: Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems, with built-in checkpoints and rationale for each step.

Protocol 1: Selective Labeling of a Cysteine-Containing Protein with an Amine-Containing Molecule using SBAP

This two-step protocol is designed to first "activate" an amine-containing molecule with SBAP, and then conjugate this activated molecule to a cysteine-containing protein.

Step 1: Activation of the Amine-Containing Molecule

-

Reagent Preparation:

-

Reaction:

-

Add a 5- to 20-fold molar excess of the SBAP solution to the solution of Molecule A.[9] The exact molar ratio may need to be optimized.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature.

-

-

Purification:

-

Remove excess, unreacted SBAP immediately by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a buffer suitable for the next step (e.g., PBS at pH 7.2). This step is critical to prevent unwanted side reactions in the subsequent step.

-

Step 2: Conjugation to the Cysteine-Containing Protein

-

Reagent Preparation:

-

Ensure the cysteine-containing protein (Protein B) is in a buffer at pH 7.5-8.5. If disulfide bonds are present, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

-

-

Reaction:

-

Add the purified, SBAP-activated Molecule A to the solution of Protein B.

-

Incubate for 1-4 hours at room temperature.

-

-

Quenching:

-

Quench any unreacted bromoacetyl groups by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove quenching reagents and any unreacted components.

-

Workflow Visualization

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spacer Arm Length and Properties of the SBAP Crosslinker

For researchers, scientists, and drug development professionals, the precise covalent linkage of biomolecules is a cornerstone of innovation. Whether the goal is to elucidate protein-protein interactions, immobilize enzymes, or construct targeted therapeutics, the choice of crosslinking reagent is paramount. This guide provides an in-depth technical analysis of Succinimidyl 3-(4-azidophenyl)propionate (SBAP), a heterobifunctional crosslinker, with a specific focus on the critical role of its spacer arm and its unique chemical properties.

The Architecture of SBAP: A Molecule Designed for Controlled Bioconjugation

SBAP is a powerful tool in the bioconjugation toolkit, classified as a non-cleavable, membrane-permeable, heterobifunctional crosslinker. Its power lies in its modular design, featuring two distinct reactive moieties separated by a carefully defined spacer arm. This architecture allows for a highly controlled, two-step conjugation process, minimizing the undesirable polymerization and self-conjugation that can plague experiments using homobifunctional reagents.[1][2]

// Connections O_ester -> C_carbonyl [lhead=cluster_Spacer, ltail=cluster_NHS, label="Ester Bond"]; CH2_b -> Phenyl [lhead=cluster_Azide, ltail=cluster_Spacer, label="Propionate Linkage"]; Phenyl -> Azide; } enddot Caption: Chemical structure of the SBAP crosslinker.

The Amine-Reactive Moiety: N-Hydroxysuccinimide (NHS) Ester

The first reactive group on SBAP is the N-hydroxysuccinimide (NHS) ester. This group provides high reactivity and specificity towards primary amines (–NH₂), which are abundantly available on the N-terminus of proteins and the side chains of lysine residues.[3][4]

Mechanism and Causality: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4]

-

The Critical Role of pH: The efficiency of this reaction is highly pH-dependent.[5][6] The optimal pH range is typically 7.2 to 8.5.[3][4][7]

-

Below pH 7.2: Primary amines are predominantly protonated (R-NH₃⁺), which neutralizes their nucleophilicity and significantly slows or prevents the reaction.[4][5][8]

-

Above pH 8.5: The rate of hydrolysis of the NHS ester itself increases dramatically.[3] Water molecules compete with the amine, leading to a non-productive cleavage of the crosslinker and reduced conjugation efficiency.[4] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at higher pH values.[3][4]

-

The Photo-Reactive Moiety: Phenyl Azide

On the other end of SBAP is the phenyl azide (or aryl azide) group. This group is chemically inert until it is activated by UV light, typically in the range of 250-350 nm.[9] This feature provides a powerful layer of temporal control over the crosslinking experiment.[10][11]

Mechanism and Causality: Upon UV irradiation, the phenyl azide releases nitrogen gas (N₂) and forms a highly reactive intermediate known as a nitrene.[9][12][13]

-

Nitrene Reactivity: The generated nitrene is highly unstable and can react non-specifically with a wide range of chemical bonds, including insertion into C-H and N-H bonds, or addition reactions with double bonds.[9][12] This broad reactivity is a key advantage for capturing interaction partners where specific functional groups may not be available or conveniently located. However, it also means that labeling yields can sometimes be low due to the many possible reaction pathways.[12]

-

Temporal Control: The ability to initiate the second crosslinking step with a pulse of light allows researchers to first conjugate SBAP to a primary protein of interest, purify the conjugate to remove excess crosslinker, introduce the interaction partner(s), and then trigger the crosslinking in situ at a precise moment.[14]

The Spacer Arm: The 9.2 Å Bridge

Connecting the NHS ester and the phenyl azide is a propionate spacer arm with a length of 9.2 Angstroms (Å) . This is not merely a linker; it is a critical structural element that defines the spatial constraints of the crosslinking reaction.[15]

Significance and Causality: The spacer arm length dictates the maximum distance between the two conjugated molecules.[16]

-

Defining Interaction Distance: A 9.2 Å spacer arm is classified as a short-to-medium length linker.[1] This makes SBAP ideal for probing and stabilizing interactions where the reactive residues of the interacting partners are in close proximity. It provides a valuable distance constraint for structural biology studies, indicating that the crosslinked residues are within approximately 9.2 Å of each other.[16]

-

Minimizing Non-Specific Crosslinking in Crowded Environments: In complex biological samples or in vivo studies, a shorter spacer arm can increase the specificity of crosslinking by reducing the likelihood of conjugating proteins that are merely nearby bystanders rather than true interaction partners.[17]

-

Flexibility vs. Reach: While longer spacer arms offer greater reach for capturing more distant interactions, they can also introduce more flexibility, potentially leading to less precise structural information.[18] The relatively rigid 9.2 Å spacer of SBAP provides a good balance, offering sufficient reach for many protein-protein interactions while maintaining a reasonably well-defined distance constraint.

Properties and Advantages of SBAP in Experimental Design

The unique combination of features in SBAP makes it a versatile tool for a range of applications.

| Property | Advantage in Experimental Design |

| Heterobifunctional | Allows for controlled, two-step reactions, minimizing unwanted polymerization and self-conjugation.[2][19] |

| Photo-activatable | Provides temporal control, allowing the researcher to initiate crosslinking at a specific time point in an experiment.[9][10] |

| Short Spacer Arm (9.2 Å) | Ideal for capturing and mapping close-proximity interactions and provides a useful distance constraint for structural modeling.[1][16] |

| Non-cleavable | Forms a stable, permanent covalent bond, ensuring the protein complex remains intact during subsequent purification and analysis steps.[1] |

| Membrane Permeable | The hydrophobic nature of the molecule allows it to cross cell membranes, enabling the study of intracellular protein interactions.[1][10] |

Detailed Experimental Protocols

The following protocols provide a self-validating framework for using SBAP. The key is to proceed in a sequential manner, often verifying the first step before initiating the second.

Protocol 1: Two-Step Crosslinking of Protein A and Protein B

This protocol is designed to covalently link Protein A (containing accessible primary amines) to its interaction partner, Protein B.

Methodology:

-

Reagent Preparation:

-

Dissolve SBAP in a water-miscible organic solvent like DMSO or DMF to create a 10-50 mM stock solution.[5][8] Use high-quality, amine-free DMF.[5]

-

Prepare your amine-containing protein (Protein A) in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[5][8] Avoid buffers containing primary amines like Tris.[3]

-

-

Step 1: NHS Ester Reaction (Labeling Protein A):

-

Rationale: This step specifically conjugates the NHS-ester end of SBAP to the primary amines on Protein A.

-

Add a 10- to 50-fold molar excess of the SBAP stock solution to the Protein A solution.[20] The optimal ratio depends on protein concentration and the number of available lysines and should be determined empirically.

-

Incubate for 30 minutes to 2 hours at room temperature or on ice.[7]

-

-

Step 2: Quenching and Purification:

-

Rationale: This is a critical self-validating step. It stops the first reaction and removes all unreacted SBAP, ensuring that the subsequent photo-activation step only crosslinks molecules that are interacting with the now-labeled Protein A.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS esters.[3][21]

-

Remove excess, non-reacted, and quenched SBAP using a desalting column or dialysis against the appropriate reaction buffer for the next step.[21]

-

-

Step 3: Formation of Protein Complex:

-

Rationale: This step allows the SBAP-labeled Protein A to bind to its interaction partner, Protein B.

-

Combine the purified, SBAP-labeled Protein A with Protein B under conditions that favor their interaction.

-

-

Step 4: Photo-activation (Crosslinking to Protein B):

-

Rationale: The UV light pulse activates the phenyl azide, which then reacts non-specifically with nearby residues on Protein B, forming a covalent bond.

-

Place the sample on ice to dissipate heat and expose it to UV light (e.g., 254-365 nm) for 5-15 minutes. A handheld UV lamp is often sufficient.[9] The optimal time and wavelength should be determined empirically.

-

-

Step 5: Analysis:

-

Analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the Protein A-Protein B conjugate.

-

For more detailed analysis, the crosslinked band can be excised, digested, and analyzed by mass spectrometry to identify the specific crosslinked peptides and residues.

-

Conclusion

Succinimidyl 3-(4-azidophenyl)propionate (SBAP) is a meticulously designed chemical tool that offers researchers a high degree of control over bioconjugation reactions. Its heterobifunctional nature, combined with a photo-activatable moiety, allows for precise, stepwise experimental design. The 9.2 Å spacer arm is a key feature, providing an effective distance constraint for probing and capturing close-proximity molecular interactions. By understanding the causality behind its reaction mechanisms—the pH dependency of the NHS ester and the light-induced activation of the phenyl azide—researchers can leverage SBAP to gain profound insights into protein structure, function, and the intricate networks of interactions that govern biological processes.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 14. scite.ai [scite.ai]

- 15. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - CA [thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Handling of Succinimidyl 3-(bromoacetamido)propionate (SBAP) in Aprotic Solvents

Abstract

Succinimidyl 3-(bromoacetamido)propionate (SBAP) is a heterobifunctional crosslinking agent indispensable for modern bioconjugation, enabling the covalent linkage of amine- and sulfhydryl-containing biomolecules. The efficacy of SBAP is critically dependent on its proper handling, particularly its dissolution in appropriate organic solvents prior to introduction into aqueous reaction environments. This guide provides a comprehensive analysis of the solubility and stability of SBAP in two commonly used aprotic solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). We delve into the physicochemical principles governing its solubility, provide validated protocols for the preparation of stock solutions, and discuss the critical factors influencing the stability of its reactive moieties. This document serves as an essential resource for researchers, scientists, and drug development professionals aiming to achieve reproducible and high-yield conjugation outcomes.

Introduction to this compound (SBAP)

SBAP is a non-cleavable, heterobifunctional crosslinker featuring two distinct reactive groups at opposing ends of a short propionate spacer arm.[1]

-

N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH₂) at a physiological to slightly alkaline pH (7-9) to form stable, covalent amide bonds.[2][3]

-

Bromoacetyl Group: This moiety is a potent electrophile that reacts with sulfhydryl groups (-SH), such as those on cysteine residues, at a pH greater than 7.5 to form a highly stable thioether bond.[1][4]

This dual reactivity allows for the directed, stepwise conjugation of different biomolecules, such as linking a cysteine-containing peptide to a lysine residue on an antibody. The inherent hydrophobicity of its core structure renders SBAP insoluble in aqueous buffers, necessitating its initial dissolution in a water-miscible organic solvent.[1][2]

The Physicochemical Basis for Solvent Selection: DMSO and DMF

The choice of solvent is the most critical initial step in any protocol involving SBAP. The ideal solvent must satisfy two primary criteria: it must effectively solvate the crosslinker without promoting the degradation of its highly reactive functional groups. Both DMSO and DMF are polar aprotic solvents, making them excellent choices for this purpose.

-

Polarity: Their high polarity allows them to effectively solvate the polar carbonyl and ester groups within the SBAP structure.

-

Aprotic Nature: Crucially, they lack acidic protons. This is vital for the stability of the NHS ester, as protons can catalyze its primary degradation pathway: hydrolysis.[5]

Expert Insight: The most common failure mode in bioconjugation reactions is the premature hydrolysis of the NHS ester. Using anhydrous or molecular-sieve-dried solvents is a non-negotiable prerequisite for success.[6] Even microscopic amounts of condensed atmospheric moisture can significantly reduce the active concentration of the crosslinker before it is even introduced to the target molecules.[7]

A Critical Note on DMF Quality: While effective, DMF can undergo slow degradation to form dimethylamine and formic acid.[8] Dimethylamine, being a secondary amine, can react with the NHS ester, thereby inactivating the crosslinker. Therefore, it is imperative to use high-purity, amine-free DMF for all applications.[8] An olfactory check for a "fishy" odor, characteristic of dimethylamine, is a simple but effective preliminary test for DMF quality.

Quantitative Solubility of SBAP

While product data sheets universally confirm the solubility of SBAP in DMSO and DMF, specific quantitative limits (e.g., g/L) are not typically published.[1][9][10] However, based on extensive empirical data and protocols for analogous NHS-ester crosslinkers, SBAP is readily soluble in both solvents at concentrations far exceeding those required for typical stock solutions.

| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |

| Qualitative Solubility | Soluble[1][9] | Soluble[1][9] |

| Recommended Max. Concentration | ≥ 20 mg/mL (approx. 65 mM) | ≥ 20 mg/mL (approx. 65 mM) |

| Solvent Grade | Anhydrous / Molecular Biology Grade | Anhydrous, Amine-Free |

| Considerations | Can be challenging to remove; may impact protein stability at high final concentrations (>5%)[11][12] | Potential for amine impurities; more volatile than DMSO[8] |

Table 1: Solubility and Handling Characteristics of SBAP in DMSO and DMF.

Validated Protocol for SBAP Stock Solution Preparation

This protocol ensures the integrity and reactivity of SBAP by minimizing exposure to moisture.

4.1. Materials

-

This compound (SBAP) powder

-

Anhydrous (≤0.005% water) DMSO or high-purity, amine-free DMF

-

Sterile, conical microcentrifuge tubes with screw caps

-

Gas-tight Hamilton syringe or calibrated micropipettes with low-retention tips

4.2. Step-by-Step Methodology

-

Equilibration (Critical Step): Remove the vial of SBAP from cold storage (-20°C or 2-8°C) and allow it to sit on the benchtop for at least 20-30 minutes to fully equilibrate to room temperature. Causality: Opening a cold vial will cause atmospheric moisture to immediately condense on the hygroscopic powder, leading to rapid hydrolysis of the NHS ester.[6][7]

-

Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of SBAP powder and place it into a fresh, dry microcentrifuge tube.

-

Solvent Addition: Using a dedicated syringe or pipette, add the calculated volume of anhydrous DMSO or DMF to the tube to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of solvent to 1 mg of SBAP).

-

Dissolution: Cap the tube tightly and vortex for 30-60 seconds until the powder is fully dissolved. A brief centrifugation can be used to collect all liquid at the bottom of the tube. The solution should be clear and colorless.

-

Aliquoting and Storage: If the entire stock solution is not for immediate use, it is highly recommended to aliquot it into single-use volumes in separate, tightly sealed tubes. Store these aliquots at -20°C or -80°C, protected from light.[13] Causality: Aliquoting prevents the degradation associated with repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock during each use.[6]

Figure 1: Validated workflow for the preparation of SBAP stock solutions.

Chemical Stability of SBAP in Aprotic Solvents

While anhydrous DMSO and DMF provide a relatively stable environment, two key reaction pathways remain relevant: the desired aminolysis and the competing hydrolysis.

-

Aminolysis (Desired Reaction): The nucleophilic primary amine of the target biomolecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. This reaction is most efficient at pH 7.2-8.5.[2]

-

Hydrolysis (Degradation Pathway): In the presence of water, a water molecule (or hydroxide ion at higher pH) acts as the nucleophile, cleaving the ester bond to yield an inactive carboxylate and NHS. The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6, underscoring the need to minimize its residence time in aqueous buffers before the target molecule is added.[2]

The bromoacetyl group is generally more stable in these solvents but remains a potent electrophile. Its reactivity is primarily a concern once introduced into the final reaction buffer containing the sulfhydryl-bearing target. The reaction with thiols is highly favorable and proceeds rapidly at pH >7.5.[4][14]

Figure 2: Competing reaction pathways for the SBAP NHS ester moiety.

Practical Application and Troubleshooting

When transitioning from the organic stock solution to an aqueous reaction buffer, the final concentration of DMSO or DMF should be kept to a minimum, typically below 10% (v/v), to avoid potential denaturation of protein targets.[7] If precipitation of SBAP is observed upon addition to the buffer, it indicates that the aqueous solubility limit has been exceeded.

| Problem | Probable Cause | Recommended Solution |

| Low conjugation yield | 1. Premature hydrolysis of NHS ester. 2. Impure DMF containing amines. | 1. Use freshly prepared SBAP stock solution. Ensure anhydrous solvents and proper equilibration. 2. Use a new, sealed bottle of high-purity, amine-free DMF. |

| Precipitate forms in buffer | Final concentration of SBAP exceeds its aqueous solubility. | 1. Lower the final SBAP concentration. 2. Increase the final percentage of DMSO/DMF if the target biomolecule can tolerate it. |

| No reaction with thiols | Reaction pH is too low (<7.5). | Ensure the reaction buffer for the sulfhydryl conjugation step is at an optimal pH (e.g., 7.5-8.5) to deprotonate the thiol to the more reactive thiolate anion.[4] |

Table 2: Troubleshooting Guide for SBAP Conjugation Reactions.

Conclusion

The successful use of this compound in bioconjugation is fundamentally dependent on its correct handling in aprotic organic solvents. Both DMSO and DMF are highly effective at dissolving SBAP to create concentrated, usable stock solutions. However, researchers must exercise stringent control over environmental moisture by using anhydrous-grade solvents and proper vial equilibration to preserve the activity of the moisture-labile NHS ester. For DMF, the use of high-purity, amine-free grades is essential to prevent inactivation of the crosslinker. By adhering to the validated protocols and understanding the chemical principles outlined in this guide, scientists can maximize the stability and reactivity of SBAP, leading to more reliable, efficient, and reproducible bioconjugation outcomes.

References

- 1. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. biocompare.com [biocompare.com]

- 4. benchchem.com [benchchem.com]

- 5. covachem.com [covachem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Thermo Scientific SBAP (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of SBAP Reagent: A Technical Guide to Ensuring Stability and Optimizing Storage

For researchers, scientists, and drug development professionals, the integrity of reagents is the bedrock of reliable and reproducible results. Among the vast arsenal of chemical tools, S-Benzoyl-3-mercaptopropanoic acid (SBAP) and similar thioester compounds play a pivotal role in bioconjugation, peptide synthesis, and the development of novel therapeutics.[1][2] However, the very reactivity that makes these reagents valuable also renders them susceptible to degradation, a factor that can introduce significant variability into experimental outcomes. This guide offers an in-depth exploration of the stability and optimal storage conditions for SBAP, moving beyond mere procedural lists to explain the underlying chemical principles and provide actionable, field-tested protocols.

The Chemical Core of SBAP: Understanding Inherent Instabilities

SBAP's functionality is centered on its thioester linkage, a bond between a carbonyl group and a sulfur atom. While structurally similar to an ester, the thioester bond possesses a unique electronic character that makes it a "high-energy" bond, readily participating in acyl transfer reactions.[1] This reactivity is a double-edged sword. While essential for its intended chemical transformations, it also makes SBAP prone to degradation, primarily through hydrolysis.

Hydrolysis: The Primary Degradation Pathway

The principal threat to SBAP's integrity is hydrolysis, the cleavage of the thioester bond by water to yield benzoic acid and 3-mercaptopropanoic acid.[1][3] This reaction can be catalyzed by both acids and bases.[3][4]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the thioester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to the cleavage of the thioester bond.[4]

The rate of hydrolysis is significantly influenced by pH. Thioesters like SBAP generally exhibit greater stability in cool, acidic to neutral environments.[5][6] Alkaline conditions, however, dramatically accelerate the rate of hydrolysis.[5]

Oxidation: A Secondary Concern

While hydrolysis is the primary degradation route for the thioester, the resulting free thiol in 3-mercaptopropanoic acid is susceptible to oxidation, especially at higher pH.[7] Thiolate anions, which are more prevalent in basic conditions, are more easily oxidized than their protonated thiol counterparts, potentially leading to the formation of disulfides and other oxidized species.[7]

Visualizing the Degradation of SBAP

The following diagram illustrates the primary hydrolytic degradation pathway of S-Benzoyl-3-mercaptopropanoic acid (SBAP).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

A Technical Guide to the Bifunctional Chemistry of SBAP: Leveraging NHS Ester and Bromoacetyl Groups in Bioconjugation

In the landscape of modern biotechnology and drug development, the precise, covalent linkage of distinct molecular entities is paramount. Heterobifunctional crosslinkers are the chemical tools that make this precision possible, enabling the creation of complex biomolecular architectures such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes.[1][2] Among these reagents, Succinimidyl 3-(bromoacetamido)propionate (SBAP) offers a distinct combination of functionalities for sequentially targeting amine and thiol groups.[3][4]

This guide provides an in-depth exploration of the core chemical principles governing the two functional ends of SBAP: the N-Hydroxysuccinimide (NHS) ester and the bromoacetyl group. By understanding the causality behind experimental choices, researchers can harness the full potential of SBAP to create well-defined, functional bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.[5][6]

Section 1: The Chemistry of the Constituent Functional Groups

The power of a heterobifunctional crosslinker like SBAP lies in its possession of two distinct reactive moieties, which allows for controlled, sequential conjugation and minimizes undesirable side reactions like self-conjugation and polymerization.[2][7] To effectively use SBAP, a thorough understanding of each reactive group's mechanism, optimal conditions, and inherent limitations is essential.

The N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Workhorse

The NHS ester is one of the most widely used functional groups for targeting primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[5] Its popularity stems from its high reactivity and the exceptional stability of the resulting amide bond under physiological conditions.[]

Mechanism of Action: The reaction is a nucleophilic acyl substitution. The deprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable, effectively irreversible amide bond.[6][]

Causality Behind Experimental Choices: The efficiency of this reaction is critically dependent on pH.[9] The reacting species is the unprotonated primary amine.[10][11] Below pH 7.2, the amine is largely protonated (-NH₃⁺), rendering it non-nucleophilic and halting the reaction.[5] Conversely, at pH levels above 8.5-9.0, the rate of hydrolysis of the NHS ester itself increases dramatically, where water molecules attack the ester and render it inactive.[12][13] This competition between aminolysis and hydrolysis dictates the optimal reaction pH.

The Bromoacetyl Group: A Precise Tool for Thiol Alkylation

The bromoacetyl group is an alpha-haloacetyl moiety that serves as a highly effective alkylating agent for sulfhydryl (thiol) groups (-SH), most notably found on cysteine residues.[14] Cysteine is one of the least abundant amino acids, making it an attractive target for achieving site-specific protein modification.[15]

Mechanism of Action: The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group, the thiolate anion (-S⁻), acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the bromine. This attack displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a highly stable thioether bond.[14]

Causality Behind Experimental Choices: Similar to the NHS ester, the bromoacetyl reaction is pH-dependent. The nucleophilicity of the cysteine thiol is significantly enhanced upon deprotonation to the thiolate anion.[14] Given that the pKa of a typical cysteine thiol is around 8.3, the reaction rate increases with pH. The reaction is generally performed at a pH greater than 7.5 to ensure a sufficient concentration of the reactive thiolate.[3] Reactions are often conducted in the dark to prevent potential side reactions.[14]

Section 2: SBAP in Action: A Two-Stage Conjugation Strategy

SBAP's heterobifunctional nature is best utilized in a sequential, two-step conjugation workflow.[7] This approach provides ultimate control, preventing the formation of unwanted polymers and ensuring that Molecule A is linked specifically to Molecule B.

Experimental Protocol: Two-Stage Protein-Protein Conjugation

This protocol outlines a general procedure for conjugating a larger protein (Protein A, e.g., an IgG antibody) containing accessible amines to a smaller protein or peptide (Protein B) containing a free cysteine.

Materials:

-

Protein A in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0.

-

Protein B in a suitable buffer, pH 7.5-8.0.

-

SBAP (this compound).[3]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10][12]

-

Desalting columns for buffer exchange and purification.

-

Quenching reagent (e.g., L-cysteine or Tris buffer).[12][14]

Procedure:

Stage 1: Activation of Protein A with SBAP

-

Preparation: Ensure Protein A is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2). Buffers containing primary amines like Tris are incompatible as they will compete for reaction with the NHS ester.[11][12]

-

SBAP Stock Solution: Immediately before use, dissolve SBAP in anhydrous DMSO or DMF to a concentration of ~10-20 mM. SBAP is not water-soluble and is sensitive to moisture.[3][16]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved SBAP to the Protein A solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C. Lower temperatures can help minimize the competing hydrolysis of the NHS ester.[5]

-

Purification: Immediately remove excess, non-reacted SBAP and the NHS byproduct using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). This step is critical to prevent SBAP from reacting with Protein B in the next stage. The resulting product is the bromoacetyl-activated Protein A.

Stage 2: Conjugation of Activated Protein A to Protein B

-

Reaction: Immediately combine the purified, bromoacetyl-activated Protein A with Protein B (containing a free sulfhydryl) in a buffer at pH >7.5.

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[14]

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching reagent. L-cysteine can be added to a final concentration of ~10 mM to react with any remaining bromoacetyl groups.[14]

-

Final Purification: Purify the final conjugate (Protein A - Protein B) from unreacted proteins and quenching reagents using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Critical Parameters and Data Summary

The success of SBAP conjugation hinges on the careful control of several parameters.

| Parameter | NHS Ester Reaction | Bromoacetyl Reaction | Rationale & Field Insights |

| Optimal pH | 7.2 - 8.5[] | > 7.5[3] | Balances amine/thiol nucleophilicity against reagent hydrolysis. The NHS ester has a half-life of only 10 minutes at pH 8.6 (4°C).[12] |

| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES[12] | Phosphate, HEPES | Must be free of primary amines for the NHS ester step. Thiols (like DTT) must be absent for the bromoacetyl step. |

| Temperature | 4°C to Room Temp[5] | 4°C to Room Temp[14] | Lower temperatures increase the stability of the NHS ester, extending its half-life and potentially improving yields.[12] |

| Reaction Time | 30 min - 4 hours[12] | 2 hours - Overnight[14] | Reaction kinetics depend on protein concentration, temperature, and pH. Monitor progress if possible. |

| Solvent | Dissolve in DMSO/DMF[10][12] | Aqueous buffer | SBAP is not directly water-soluble. Minimize the final organic solvent concentration (<10%) to avoid protein denaturation.[12] |

Section 3: Applications and Troubleshooting

The controlled, sequential reactivity of SBAP makes it a valuable tool in several advanced applications.

-

Antibody-Drug Conjugates (ADCs): SBAP is an example of a heterobifunctional linker used to attach potent small-molecule drugs (payloads) to monoclonal antibodies.[17][] The antibody's lysine residues are first modified with SBAP, and then a thiol-containing drug is attached, leveraging the linker's orthogonal chemistry.[7]

-

Peptide Cyclization and Conjugation: The reagent is useful for preparing cyclic peptides or for conjugating peptides to carrier proteins to generate immunogens for antibody production.[3][19]

-

Probing Protein Interactions: By linking two different proteins, SBAP can be used to study protein-protein interactions or to create stable protein complexes for structural or functional analysis.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Conjugation Yield | 1. Inactive Reagent: NHS ester on SBAP has hydrolyzed due to moisture.[16] 2. Incorrect Buffer: Buffer contains primary amines (e.g., Tris) or thiols.[12] 3. Incorrect pH: pH is too low for efficient reaction.[9] | 1. Use fresh, anhydrous DMSO/DMF for stock solutions. Store SBAP desiccated at the recommended temperature.[3][16] 2. Perform buffer exchange into an appropriate buffer (e.g., PBS). 3. Carefully check and adjust the pH of your protein solutions before adding the reagent. |

| Protein Precipitation | 1. High Organic Solvent: Final concentration of DMSO/DMF is too high. 2. High Reagent Molarity: Molar excess of SBAP is too high, leading to excessive modification and aggregation. | 1. Prepare a more concentrated stock of SBAP to minimize the volume added. Keep final organic solvent concentration below 10%.[12] 2. Optimize the molar ratio of SBAP to protein; start with a lower ratio (e.g., 5-fold excess) and titrate up. |

| Non-Specific Labeling | 1. Side Reactions: At very high pH (>9), the bromoacetyl group can show some reactivity towards amines. 2. Insufficient Quenching: Unreacted bromoacetyl groups remain after the primary reaction. | 1. Maintain the recommended pH for the thiol-reaction step. 2. Ensure a sufficient molar excess of quenching agent (e.g., L-cysteine) is added and allowed to react.[14] |

By deeply understanding the distinct chemical personalities of the NHS ester and bromoacetyl groups, researchers can confidently deploy SBAP as a powerful tool. This guide serves as a foundation for designing robust, self-validating protocols that yield well-defined bioconjugates, accelerating innovation across the fields of chemical biology, diagnostics, and therapeutic development.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. SBAP (this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thermo Scientific™ SBAP (this compound) | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Succinimidyl 3-(bromoacetamido)propionate (SBAP) Protocol for Antibody-Drug Conjugation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Succinimidyl 3-(bromoacetamido)propionate (SBAP), a heterobifunctional crosslinker, for the development of antibody-drug conjugates (ADCs). We will delve into the chemical principles underpinning this conjugation strategy, provide detailed, field-proven protocols for reaction and purification, and offer insights into the critical characterization and troubleshooting of the resulting ADC. This guide is designed to empower researchers with the technical knowledge to successfully implement SBAP chemistry in their ADC programs.

Introduction: The Role of Linker Chemistry in ADCs

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This "magic bullet" approach enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the site of disease while minimizing systemic exposure and associated off-target toxicity.[2][3]

The architecture of an ADC consists of three core components: the antibody, the payload, and the linker that covalently connects them.[3] The linker is not merely a passive spacer but a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.[1][] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, yet allow for efficient payload liberation once the ADC is internalized by the target cell.[1][]

This compound (SBAP) is a non-cleavable, heterobifunctional crosslinker widely used in ADC development. It features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, enabling a sequential and controlled two-step conjugation process.[5][6] This controlled reactivity makes it a valuable tool for conjugating thiol-containing payloads to the lysine residues of an antibody.

The Chemistry of SBAP Conjugation

The utility of SBAP lies in its orthogonal reactivity, allowing for a directed conjugation strategy. The process involves two primary nucleophilic substitution reactions.

Step 1: Acylation of Antibody Lysine Residues The N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent that reacts with primary amines, primarily the ε-amino group of lysine residues on the antibody surface, as well as the N-terminal α-amino group.[7][8] This reaction, typically conducted at a pH of 7.0-9.0, results in the formation of a stable and irreversible amide bond, covalently attaching the linker to the antibody.[5][9][] While lysine is the predominant target, some reactivity with other nucleophilic residues like serine and threonine can occur, a factor to consider when characterizing the final product.[7][]